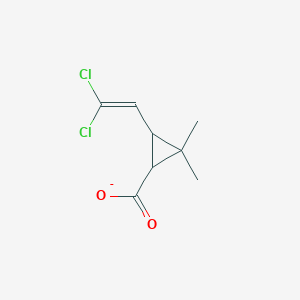
Ethyl 4,5,8-trichloroquinoline-3-carboxylate
Overview
Description
Ethyl 4,5,8-trichloroquinoline-3-carboxylate is a chemical compound with the CAS Number: 338795-11-2 . It has a molecular weight of 304.56 .
Molecular Structure Analysis
The IUPAC Name for this compound is ethyl 4,5,8-trichloro-3-quinolinecarboxylate . The InChI Code is 1S/C12H8Cl3NO2/c1-2-18-12(17)6-5-16-11-8(14)4-3-7(13)9(11)10(6)15/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid and it’s hygroscopic .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 4,5,8-trichloroquinoline-3-carboxylate serves as a versatile building block in the synthesis of complex heterocyclic compounds. For instance, it has been used in the preparation of novel perianellated tetracyclic heteroaromatics through reactions with primary amines and triethyl orthoformate, leading to compounds with potential applications in pharmaceuticals and materials science (Mekheimer et al., 2005).
Antibacterial Agents
Research into derivatives of Ethyl 4,5,8-trichloroquinoline-3-carboxylate has shown promise in developing new antibacterial agents. Synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives via ultrasound-promoted reactions exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013). Similarly, quinoline-3-carboxylates have been synthesized and tested for their antibacterial efficacy, showing moderate activity against pathogens like Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).
Anti-Tubercular and Anti-Bacterial Activities
A study on the synthesis of bis(halomethyl)quinoline derivatives, including Ethyl 4,5,8-trichloroquinoline-3-carboxylate, demonstrated their potential in anti-tubercular and anti-bacterial applications. Certain synthesized compounds showed significant activity comparable with reference drugs against Mycobacterium smegmatis and common bacterial strains (Li et al., 2019).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 4,5,8-trichloroquinoline-3-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
ethyl 4,5,8-trichloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)6-5-16-11-8(14)4-3-7(13)9(11)10(6)15/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUJUCIIJHJUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404187 | |
| Record name | Ethyl 4,5,8-trichloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5,8-trichloroquinoline-3-carboxylate | |
CAS RN |
338795-11-2 | |
| Record name | Ethyl 4,5,8-trichloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Naphtho[1,2-D][1,3]oxazole-2-thiol](/img/structure/B1623054.png)




